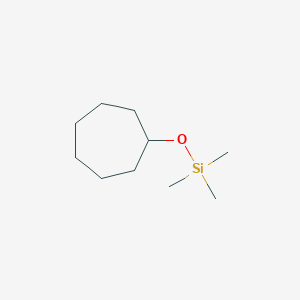
Silane, (cycloheptyloxy)trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, (cycloheptyloxy)trimethyl-: is an organosilicon compound characterized by the presence of a silicon atom bonded to three methyl groups and one cycloheptyloxy group. This compound belongs to the broader class of silanes, which are silicon analogs of alkanes and are known for their versatile applications in various fields, including materials science, chemistry, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Silane, (cycloheptyloxy)trimethyl- typically involves the reaction of trimethylchlorosilane with cycloheptanol in the presence of a base such as pyridine or triethylamine. The reaction proceeds via the substitution of the chlorine atom in trimethylchlorosilane with the cycloheptyloxy group, forming the desired product. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silane compound.
Industrial Production Methods: On an industrial scale, the production of Silane, (cycloheptyloxy)trimethyl- can be achieved through continuous flow processes, where the reactants are fed into a reactor and the product is continuously removed. This method ensures high efficiency and yield, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Silane, (cycloheptyloxy)trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can act as a reducing agent in certain reactions, donating hydride ions.
Substitution: The cycloheptyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens or alkyl halides can facilitate substitution reactions.
Major Products:
Oxidation: Silanols or siloxanes.
Reduction: Corresponding reduced silanes.
Substitution: Various substituted silanes depending on the reagents used.
Scientific Research Applications
Chemistry: Silane, (cycloheptyloxy)trimethyl- is used as a precursor in the synthesis of other organosilicon compounds. It is also employed in hydrosilylation reactions, where it adds across double bonds to form new silicon-carbon bonds.
Biology and Medicine: In biological research, this compound can be used to modify surfaces of biomaterials to enhance their biocompatibility. It is also explored for its potential in drug delivery systems due to its ability to form stable bonds with organic molecules.
Industry: In the industrial sector, Silane, (cycloheptyloxy)trimethyl- is used in the production of coatings, adhesives, and sealants. Its ability to improve adhesion and durability makes it valuable in construction and automotive applications.
Mechanism of Action
The mechanism of action of Silane, (cycloheptyloxy)trimethyl- involves the formation of strong silicon-oxygen bonds, which contribute to its stability and reactivity. The silicon atom in the compound can act as a nucleophile or electrophile, depending on the reaction conditions. This versatility allows it to participate in a wide range of chemical reactions, including hydrosilylation, oxidation, and reduction.
Comparison with Similar Compounds
Trimethylsilane: Similar in structure but lacks the cycloheptyloxy group.
Triethylsilane: Contains ethyl groups instead of methyl groups.
Phenylsilane: Contains a phenyl group instead of a cycloheptyloxy group.
Uniqueness: Silane, (cycloheptyloxy)trimethyl- is unique due to the presence of the cycloheptyloxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s hydrophobicity and stability, making it suitable for specialized applications in materials science and industry.
Properties
CAS No. |
61612-52-0 |
|---|---|
Molecular Formula |
C10H22OSi |
Molecular Weight |
186.37 g/mol |
IUPAC Name |
cycloheptyloxy(trimethyl)silane |
InChI |
InChI=1S/C10H22OSi/c1-12(2,3)11-10-8-6-4-5-7-9-10/h10H,4-9H2,1-3H3 |
InChI Key |
YKOVYNFFEVQNAS-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC1CCCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















